

In-Depth Technical Guide: Physicochemical Properties of 2-Fluoro-3-iodobenzoic Acid

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Compound of Interest

Compound Name: 2-Fluoro-3-iodobenzoic acid

Cat. No.: B1353627

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **2-Fluoro-3-iodobenzoic acid** (CAS No: 447464-03-1), a key building block in modern medicinal chemistry. This document compiles available data on its physical and chemical characteristics, outlines detailed protocols for its experimental characterization, and illustrates its utility in synthetic workflows.

Compound Identification and Chemical Structure

2-Fluoro-3-iodobenzoic acid is a halogenated aromatic carboxylic acid. The presence of orthogonal fluorine and iodine atoms on the benzoic acid scaffold makes it a versatile intermediate for introducing complex functionalities in drug discovery programs, particularly through cross-coupling reactions.

Structure:

Physicochemical Properties

The following tables summarize the key physical and chemical properties of **2-Fluoro-3-iodobenzoic acid**. It is important to note that while core properties like molecular weight and melting point are well-documented, experimental data for properties such as boiling point, specific solubility, and detailed spectral analyses are not widely available in public literature.

Table 1: General and Physical Properties

Property	Value	Source(s)
CAS Number	447464-03-1	[1][2][3]
Molecular Formula	C ₇ H ₄ FIO ₂	[2][3][4]
Molecular Weight	266.01 g/mol	[2][4][5]
Appearance	White to yellow or faint brown crystalline solid/powder	[6][7]
Melting Point	143 - 147 °C	[7]
Boiling Point	Data not available (likely decomposes)	
pKa (Predicted)	2.92 ± 0.10	
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and acetone (quantitative data not available).	[8]
Storage	Store at room temperature in a dark, dry, and sealed container.	[1][4]

Table 2: Spectroscopic and Structural Identifiers

Identifier Type	Value	Source(s)
SMILES	<chem>C1=CC(=C(C(=C1)I)F)C(=O)O</chem>	[9]
InChI	InChI=1S/C7H4FIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)	[6][9]
InChIKey	FVLHWICBHZCKED-UHFFFAOYSA-N	[6][9]

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

While experimental mass spectra are not publicly available, predicted m/z values for common adducts provide valuable information for mass spectrometry analysis.^[9]

Adduct	Predicted m/z
[M] ⁺	265.92345
[M-H] ⁻	264.91672
[M+H] ⁺	266.93128
[M+Na] ⁺	288.91322
[M+K] ⁺	304.88716
[M+NH ₄] ⁺	283.95782

Safety and Handling

2-Fluoro-3-iodobenzoic acid is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

- Hazard Statements: Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.^[1]
- Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.^[1]

Experimental Protocols

The following sections provide detailed, standardized methodologies for determining the key physicochemical properties of **2-Fluoro-3-iodobenzoic acid**.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound, while impurities typically cause a depression and broadening of the melting range.^[10]

Methodology (Capillary Method):

- Sample Preparation: Finely powder a small amount of dry **2-Fluoro-3-iodobenzoic acid**.
- Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.^[4]^[9]
- Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
- Measurement:
 - Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (143°C).
 - Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.^[9]
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the entire sample has completely melted.
 - The melting point is reported as the range $T_1 - T_2$.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).^[11]

Methodology:

- Solution Preparation:
 - Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

- Accurately weigh a sample of **2-Fluoro-3-iodobenzoic acid** and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).
- Titration Setup:
 - Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
 - Place the beaker containing the acid solution on a magnetic stirrer and immerse the calibrated pH electrode.
- Titration Procedure:
 - Record the initial pH of the solution.
 - Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
 - After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
- Data Analysis:
 - Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
 - Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).
 - The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.
 - The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[\[3\]](#)[\[12\]](#)

Spectroscopic Analysis

NMR spectroscopy is essential for structural elucidation and confirmation.

Methodology:

- Sample Preparation: Dissolve 5-25 mg of **2-Fluoro-3-iodobenzoic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans are required compared to ¹H NMR.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the infrared spectrum of a solid sample with minimal preparation.[\[13\]](#)

Methodology:

- Background Collection: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the powdered **2-Fluoro-3-iodobenzoic acid** onto the ATR crystal, ensuring complete coverage of the crystal surface.

- **Pressure Application:** Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
- **Spectrum Collection:** Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- **Cleaning:** After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol).

Electron Ionization (EI) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification.^[14]

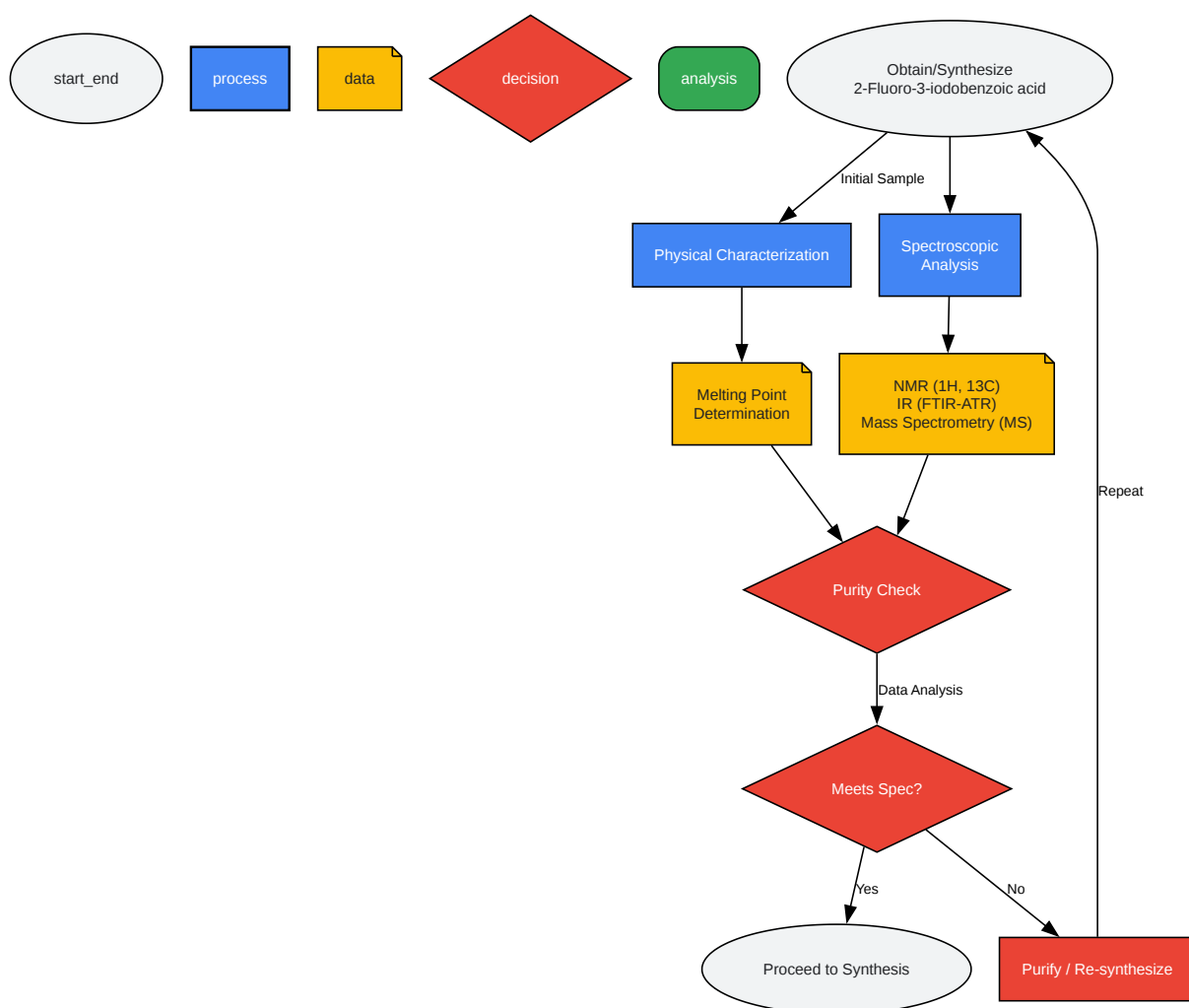
Methodology:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable. The sample is vaporized in the ion source under high vacuum.^[15]
- **Ionization:** The gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^{+\bullet}$).^[16]
- **Fragmentation:** Excess energy transferred during ionization causes the molecular ion to fragment into smaller, characteristic ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .

Synthetic and Workflow Context

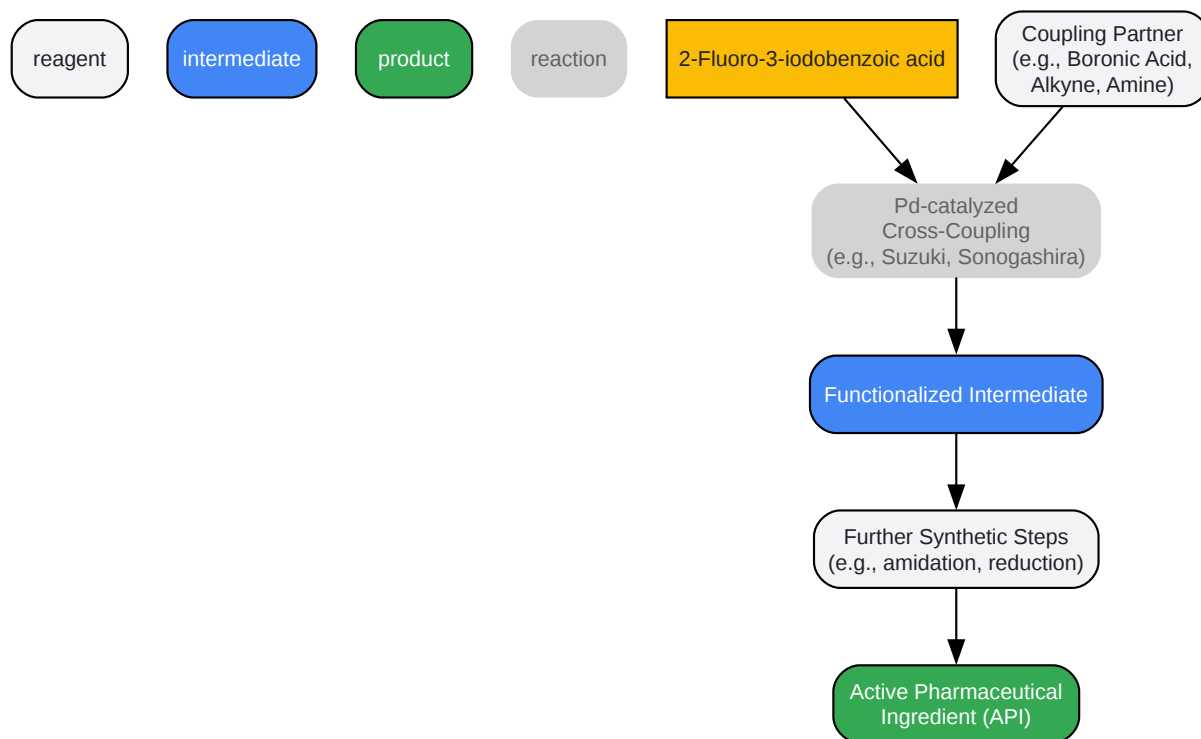
The unique substitution pattern of **2-Fluoro-3-iodobenzoic acid** makes it a valuable precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). The diagrams below illustrate a

typical characterization workflow and its role in synthetic chemistry.



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Caption: Physicochemical characterization workflow for **2-Fluoro-3-iodobenzoic acid**.



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Caption: Role as a building block in Active Pharmaceutical Ingredient (API) synthesis.

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